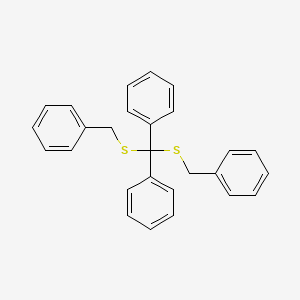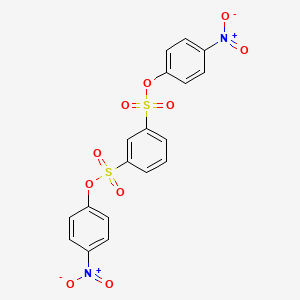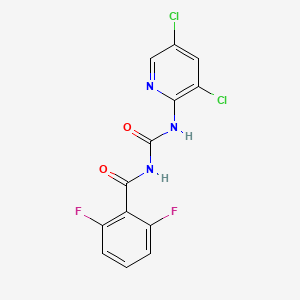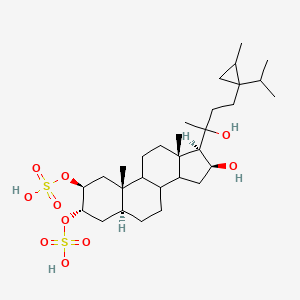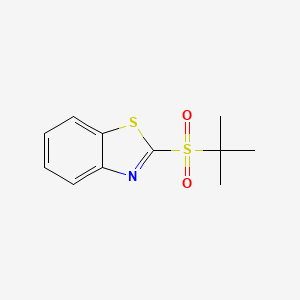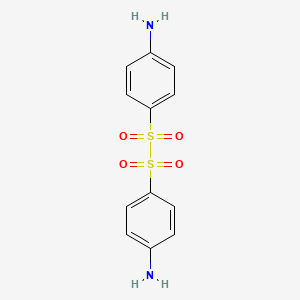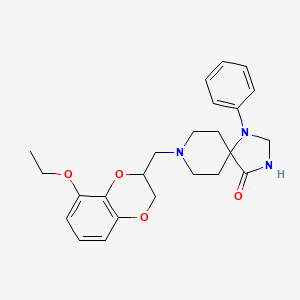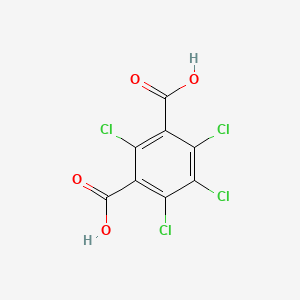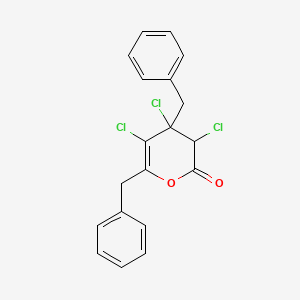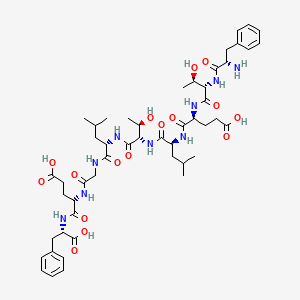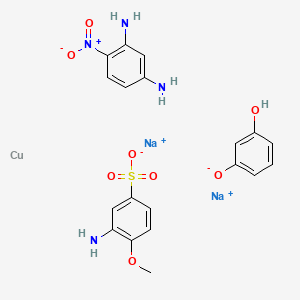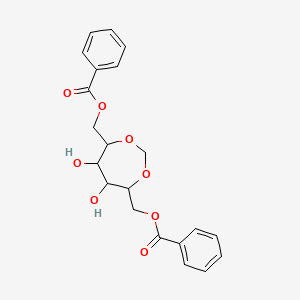
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate is a complex organic compound characterized by its unique structure, which includes a dioxepane ring and benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid with an appropriate alcohol derivative, followed by the formation of the dioxepane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and purification systems are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the aromatic ring or ester group to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry, sharing some structural similarities with the benzoate ester.
Uniqueness
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate stands out due to its dioxepane ring structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler compounds like allylamine and 2-hydroxy-2-methylpropiophenone.
Propriétés
Numéro CAS |
74628-94-7 |
|---|---|
Formule moléculaire |
C21H22O8 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[7-(benzoyloxymethyl)-5,6-dihydroxy-1,3-dioxepan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H22O8/c22-18-16(11-26-20(24)14-7-3-1-4-8-14)28-13-29-17(19(18)23)12-27-21(25)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2 |
Clé InChI |
SYMKKOZGTPZQCY-UHFFFAOYSA-N |
SMILES canonique |
C1OC(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


